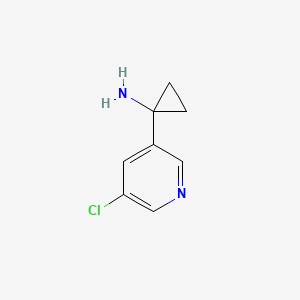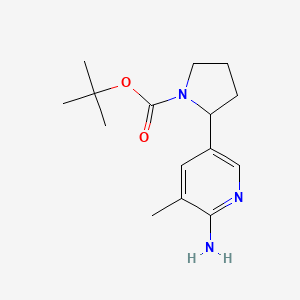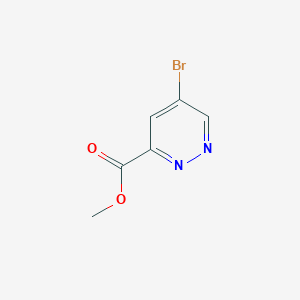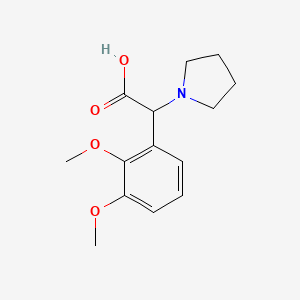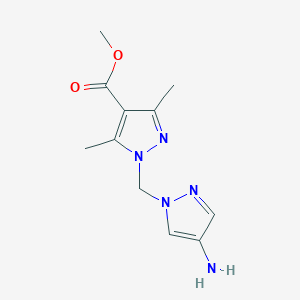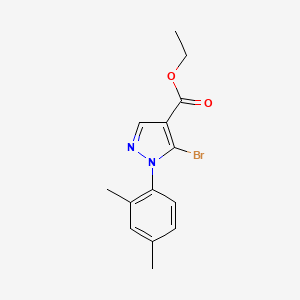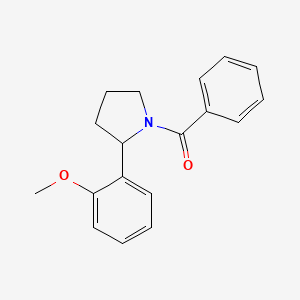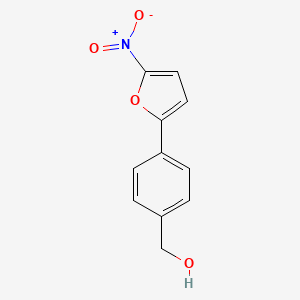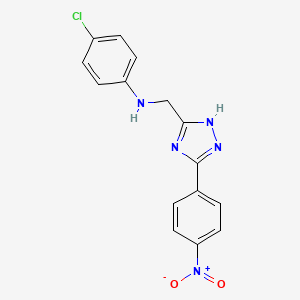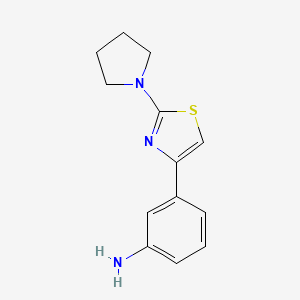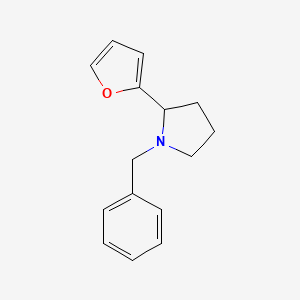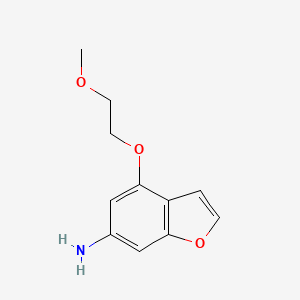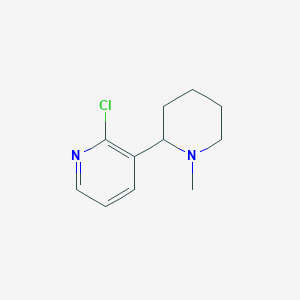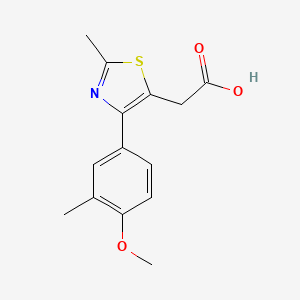
2-(4-(4-Methoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Methoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains a methoxy group and a methyl group attached to a phenyl ring, as well as an acetic acid moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Ring: The phenyl ring with methoxy and methyl substituents can be introduced through a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-(4-Methoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives, thiol derivatives.
科学研究应用
2-(4-(4-Methoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-(4-Methoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to interact with DNA or proteins can result in anticancer activity by inducing apoptosis or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent on the phenyl ring, used as an intermediate in organic synthesis.
4-Methoxy-3-methylphenylboronic acid: A boronic acid derivative with similar substituents on the phenyl ring, used in Suzuki coupling reactions.
Uniqueness
2-(4-(4-Methoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the methoxy and methyl substituents on the phenyl ring, along with the acetic acid moiety, makes this compound particularly versatile in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC 名称 |
2-[4-(4-methoxy-3-methylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H15NO3S/c1-8-6-10(4-5-11(8)18-3)14-12(7-13(16)17)19-9(2)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
InChI 键 |
KHFTYFVGYLUGQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)C)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


